Droprenilamine
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Overview
Description
Droprenilamine is a coronary vasodilator with antianginal properties. It is a secondary amine structurally related to the antianginal drug prenylamine. This compound increases coronary flow in the isolated guinea-pig heart and partially inhibits pitressin-induced ST-segment changes in anesthetized rats .
Preparation Methods
The synthesis of droprenilamine involves several steps. One of the primary methods includes the reaction of N-(2-Cyclohexyl-1-methylethyl)-g-phenylbenzenepropanamine with various reagents under controlled conditions. The compound can be crystallized from isopropanol, with a melting point of 175-176°C . Industrial production methods often involve catalytic hydrogenation, zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .
Chemical Reactions Analysis
Droprenilamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: This compound can undergo substitution reactions, particularly with halogenoalkanes, to form secondary and tertiary amines.
Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and acid anhydrides. The major products formed from these reactions include secondary and tertiary amines and their salts, as well as quaternary ammonium salts .
Scientific Research Applications
Droprenilamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its effects on coronary flow and its potential use in treating cardiovascular diseases.
Medicine: The compound is used as a coronary vasodilator with antianginal properties, making it valuable in the treatment of heart conditions
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Droprenilamine exerts its effects by acting as a coronary vasodilator. It increases coronary blood flow, which helps to alleviate angina and other heart-related conditions. The molecular targets and pathways involved include the inhibition of pitressin-induced ST-segment changes and the modulation of coronary flow in the heart .
Comparison with Similar Compounds
Droprenilamine is structurally related to prenylamine, another antianginal drug. Similar compounds include:
Prenylamine: Another coronary vasodilator with similar antianginal properties.
Arotinolol: A vasodilator with additional beta-blocking properties.
This compound is unique due to its specific structural configuration and its ability to partially inhibit pitressin-induced ST-segment changes, which distinguishes it from other similar compounds .
Properties
CAS No. |
57653-27-7 |
---|---|
Molecular Formula |
C24H33N |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine |
InChI |
InChI=1S/C24H33N/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h3-4,7-10,13-16,20-21,24-25H,2,5-6,11-12,17-19H2,1H3 |
InChI Key |
HTAFVGKAHGNWQO-UHFFFAOYSA-N |
SMILES |
CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
59182-63-7 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
droprenylamine droprenylamine hydrochloride MG 8926 N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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